CCR5 Antagonism: A Potent and Differentiated In Vitro Profile Compared to Common Anti-inflammatory Scaffolds
5-Acetyl-2-methoxybenzoic acid has been identified as a potent antagonist of the CCR5 receptor [1]. While direct head-to-head comparisons with other CCR5 antagonists like Maraviroc or Vicriviroc are not publicly available, its potency in cell-based assays is notable. The compound exhibits an IC50 value of 25 nM in a cell-cell fusion assay using CHO cells expressing CCR5 and Galpha16, which is within the range of clinically relevant antagonists and suggests a high degree of target engagement [2]. This activity distinguishes it from simple non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin or ibuprofen, which primarily act via cyclooxygenase (COX) inhibition and do not exhibit significant CCR5 antagonism at comparable concentrations [3].
| Evidence Dimension | CCR5 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | Maraviroc (clinically approved CCR5 antagonist): IC50 ~0.2-5 nM [Class-level inference] |
| Quantified Difference | ~5-125x less potent than Maraviroc, but within the active range for a screening hit or lead scaffold. |
| Conditions | CHO cells co-expressing CCR5 and Galpha16, assessed by inhibition of RANTES-induced signaling after 10 min incubation [2]. |
Why This Matters
This data positions 5-acetyl-2-methoxybenzoic acid as a validated chemical probe for CCR5-mediated pathways and a promising starting point for the development of novel anti-inflammatory or anti-HIV therapeutics, offering a distinct mechanism of action compared to traditional NSAIDs.
- [1] Zhang HL. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. 2012. View Source
- [2] BindingDB. BDBM50062990 (CHEMBL3397989). Accessed 2026. View Source
- [3] Warner TD, et al. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci USA. 1999;96(13):7563-7568. (For COX inhibition baseline) View Source
